GADGVGKSA Peptide: A Technical Guide for Researchers
GADGVGKSA Peptide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GADGVGKSA peptide, a 9-mer neoantigen derived from the KRAS G12D mutation, is a focal point in the development of novel cancer immunotherapies. This technical guide provides a comprehensive overview of its structure, properties, and the experimental methodologies used to characterize its biological activity. Detailed protocols for its synthesis, purification, and functional analysis are presented, alongside a summary of its key quantitative data. Furthermore, this document illustrates the critical signaling pathways and experimental workflows associated with GADGVGKSA research through detailed diagrams.
Introduction
Oncogenic mutations in the KRAS gene are prevalent in numerous cancers, making them a critical target for therapeutic development. The G12D mutation in KRAS results in the presentation of a novel peptide, GADGVGKSA, on the surface of cancer cells by the Human Leukocyte Antigen (HLA) class I molecule, HLA-C*08:02.[1][2][3] This peptide is not present in healthy tissues, marking it as a neoantigen and a highly specific target for the immune system. The recognition of the GADGVGKSA-HLA complex by T-cells can trigger a potent anti-tumor immune response, positioning this peptide as a promising candidate for cancer vaccines and adoptive T-cell therapies.[3]
Structure and Physicochemical Properties
The GADGVGKSA peptide is a nonapeptide with the amino acid sequence Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala. Its structure and properties are summarized in the table below.
| Property | Value | Reference |
| Sequence | GADGVGKSA | [4] |
| Molecular Formula | C30H52N10O12 | |
| Molecular Weight | 760.79 g/mol | |
| Purity | >95% (typically) | |
| Solubility | Soluble in water | |
| Storage | -20°C to -80°C |
Experimental Protocols
Peptide Synthesis and Purification
Solid-phase peptide synthesis (SPPS) is the standard method for producing GADGVGKSA. A detailed protocol is outlined below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of GADGVGKSA
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Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).
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Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.
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Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially, starting from the C-terminus (Alanine). Use a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-Diisopropylethylamine (DIPEA) in DMF. Each coupling step is followed by a capping step with acetic anhydride to block any unreacted amino groups.
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Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and by-products.
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Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).
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Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then dissolve it in a water/acetonitrile mixture. Lyophilize the solution to obtain the crude peptide powder.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
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Sample Preparation: Dissolve the crude lyophilized peptide in an appropriate solvent, such as 0.1% TFA in water.
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Chromatography: Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the target peptide from impurities.
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Fraction Collection: Collect the fractions corresponding to the major peak, which represents the pure GADGVGKSA peptide.
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Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Peptide Characterization
Protocol 3: Mass Spectrometry (MS) Analysis
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Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent.
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Analysis: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight of the peptide.
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Data Interpretation: Confirm that the observed molecular weight matches the theoretical molecular weight of GADGVGKSA (760.79 Da).
In Vitro Refolding of the GADGVGKSA/HLA-C*08:02 Complex
Protocol 4: Peptide-HLA Complex Refolding
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Protein Expression: Express the heavy chain of HLA-C*08:02 and β2-microglobulin separately in E. coli as inclusion bodies.
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Refolding: Slowly add the denatured heavy chain and β2-microglobulin to a refolding buffer containing the GADGVGKSA peptide. The buffer typically includes a redox shuffling system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation.
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Purification: Purify the refolded complex using size-exclusion and ion-exchange chromatography.
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Validation: Confirm the formation of the complex using techniques like SDS-PAGE and circular dichroism.
T-Cell Activation Assays
Protocol 5: Enzyme-Linked Immunospot (ELISpot) Assay
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Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor expressing HLA-C*08:02.
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Antigen Presentation: Pulse antigen-presenting cells (APCs) from the PBMCs with the GADGVGKSA peptide.
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Co-culture: Co-culture the peptide-pulsed APCs with T-cells from the same donor in an ELISpot plate pre-coated with an anti-IFN-γ antibody.
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Detection: After incubation, wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate. Add a substrate to visualize the spots, where each spot represents an IFN-γ-secreting T-cell.
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Analysis: Count the number of spots to quantify the T-cell response.
Biological Activity and Signaling
The binding of GADGVGKSA to HLA-C*08:02 is a critical first step in initiating an anti-tumor T-cell response. The G12D mutation introduces a key aspartic acid residue that serves as an anchor for binding to the HLA molecule, significantly stabilizing the peptide-HLA complex compared to the wild-type peptide.
Quantitative Data
| Parameter | Value | Method | Reference |
| HLA-C*08:02 Thermal Stability (Tm) with GADGVGKSA | 51 ± 1.3 °C | Thermal Shift Assay | |
| T-cell Receptor (TCR) Binding Affinity (K D ) | Varies depending on the specific TCR | Surface Plasmon Resonance | |
| T-cell Activation (EC 50 ) | 760.4 nM (for 1-2C TCR) | IL-2 ELISA |
Signaling Pathway
Upon recognition of the GADGVGKSA/HLA-C*08:02 complex by a specific T-cell receptor (TCR), a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and cytotoxic function against the tumor cell.
Caption: T-cell receptor signaling cascade upon recognition of the GADGVGKSA neoantigen.
Experimental and Data Analysis Workflow
The process of identifying and validating GADGVGKSA as a therapeutic target involves a multi-step workflow, from initial discovery to functional validation.
Caption: Workflow for the development of GADGVGKSA-based cancer immunotherapies.
Conclusion
The GADGVGKSA peptide represents a highly specific and promising target for the development of immunotherapies against KRAS G12D-mutant cancers. The methodologies outlined in this guide provide a framework for researchers to synthesize, characterize, and evaluate the biological activity of this important neoantigen. Further research into high-affinity T-cell receptors and optimal vaccine delivery systems will be crucial in translating the therapeutic potential of GADGVGKSA into effective clinical treatments.
